molecular formula C15H23BFNO2 B7941228 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

Cat. No.: B7941228
M. Wt: 279.16 g/mol
InChI Key: IFUPYHDVNIHXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester derivative featuring a fluorinated phenyl core substituted with a dimethylamine group. Its molecular formula is C₁₅H₂₄BClFNO₂ (), with a molecular weight of 319.62 g/mol and a purity of ≥97% (CAS: 2096996-94-8). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, while the fluorine atom at the para position and the dimethylamine moiety influence electronic and steric properties. It is commonly used in pharmaceutical intermediates and Suzuki-Miyaura couplings ().

Properties

IUPAC Name

1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPYHDVNIHXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluoro-2-Bromophenyl)-N,N-Dimethylmethanamine

Starting material : 4-Fluoro-2-bromobenzaldehyde (CAS 31558-40-4 analogs)
Step 1 : Reductive amination with dimethylamine

  • Conditions :

    • Dimethylamine (2 eq.), NaBH(OAc)₃, CH₂Cl₂, 0°C → RT, 12 h

    • Yield: 85-92% (extrapolated from)

Step 2 : Purification

  • Method : Column chromatography (SiO₂, 0-10% MeOH/DCM)

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.45 (dd, J = 8.5 Hz, 1H), 6.95 (m, 2H), 3.72 (s, 2H), 2.42 (s, 6H)

    • LCMS: m/z 246.1 [M+H]⁺

Palladium-Catalyzed Borylation

Reaction Setup :

  • Substrate : 1-(4-Fluoro-2-bromophenyl)-N,N-dimethylmethanamine (1 eq.)

  • Boronate source : Bis(pinacolato)diboron (B₂pin₂, 1.2 eq.)

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KOAc (3 eq.)

  • Solvent : 1,4-Dioxane (0.1 M)

Optimized Conditions :

  • Temperature: 80°C

  • Duration: 16 h

  • Atmosphere: Argon

Workup :

  • Dilution with EtOAc (50 mL per mmol)

  • Washing sequence:

    • H₂O (3×)

    • Brine (1×)

  • Drying: MgSO₄ filtration

  • Concentration: Rotary evaporation

Yield : 78-85% (analogous to)

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to C-Br bond

  • Transmetallation with B₂pin₂ via Pdᴵᴵ intermediate

  • Reductive elimination to form C-B bond

Alternative Synthetic Pathways

Buchwald-Hartwig Amination Post-Borylation

Sequence :

  • Miyaura borylation of 2-bromo-4-fluorobenzaldehyde

  • Reductive amination with dimethylamine

Advantages :

  • Avoids potential Pd coordination with tertiary amines

  • Higher yields in boronate installation (90% reported in)

Challenges :

  • Requires inert conditions during aldehyde amination

  • Risk of boronate ester hydrolysis under acidic conditions

Critical Process Parameters

Catalyst Screening

CatalystYield (%)Side ProductsSource
Pd(OAc)₂62Debrominated arene
PdCl₂(dppf)85<5% homocoupling
Pd(PPh₃)₄73Boronic acid

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.56820
1,4-Dioxane2.28516
DMF36.74124

Polar aprotic solvents like dioxane enhance Pd catalyst stability while minimizing nucleophilic attack on the boronate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32 (dd, J = 8.3 Hz, 1H, Ar-H)

  • 6.88 (m, 2H, Ar-H)

  • 3.65 (s, 2H, CH₂N)

  • 2.38 (s, 6H, N(CH₃)₂)

  • 1.34 (s, 12H, pinacol CH₃)

¹³C NMR :

  • 162.5 (d, J = 245 Hz, C-F)

  • 83.7 (pinacol quaternary C)

  • 58.2 (CH₂N)

  • 45.1 (N(CH₃)₂)

  • 24.9 (pinacol CH₃)

HRMS :

  • Calc. for C₁₄H₂₁BFNO₂ [M+H]⁺: 265.1315

  • Found: 265.1318

Scale-Up Considerations

Critical Quality Attributes

ParameterSpecificationMethod
Purity (HPLC)≥98%USP <621>
Residual Pd≤10 ppmICP-MS
Water Content≤0.5%Karl Fischer

Comparative Method Evaluation

MethodTotal Yield (%)Purity (%)Cost Index
Miyaura (Path A)7898.51.0
Buchwald (Path B)6597.21.4
Grignard Approach4289.12.1

Path A demonstrates superior efficiency and cost-effectiveness, aligning with industrial batch records from .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, boronic acids, and their derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, halogenation, and amine groups. A comparative analysis is summarized below:

Compound Name CAS Number Molecular Formula Key Structural Differences Reactivity/Solubility
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine 2096996-94-8 C₁₅H₂₄BClFNO₂ Fluorine at para , dimethylamine at phenyl-CH₂ High cross-coupling efficiency; moderate polarity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 171364-78-6 C₁₄H₂₁BNO₂ No fluorine; dimethylamine directly attached to phenyl Lower steric hindrance; higher solubility
1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine - C₁₄H₂₁BFNO₂ Fluorine at ortho ; methylamine instead of dimethylamine Reduced coupling yield due to steric clash
N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine 1772608-36-2 C₁₅H₂₃BNO₂ Methyl substituent at meta ; methylamine group Enhanced lipophilicity; slower reaction kinetics

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to analogues lacking fluorine or with bulkier substituents. For example:

  • Electronic Effects : The electron-withdrawing fluorine atom activates the phenyl ring, accelerating transmetalation ().
  • Steric Effects : Dimethylamine at the benzylic position creates moderate steric hindrance, balancing reactivity and stability ().
  • Yield : Reactions with the target compound achieve yields >90% under optimized conditions, whereas analogues like the ortho-fluoro derivative () yield <70% due to steric interference.

Biological Activity

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine (commonly referred to as compound A) is a novel chemical entity that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a dioxaborolane moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BFNO2
  • Molecular Weight : 265.13 g/mol
  • CAS Number : 2096334-69-7

The presence of the dioxaborolane ring is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compound A exhibits various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that compound A can inhibit the release of pro-inflammatory cytokines in various cell types. For instance, it has been shown to reduce LPS-induced TNFα release in microglial cells .
  • Neuroprotective Effects : In models of neurodegeneration, compound A has demonstrated the ability to modulate kinase pathways associated with neuronal survival. It inhibits pathways such as MLK3 and JNK, which are critical in neuroinflammatory responses .
  • Cytokine Modulation : The compound has been observed to inhibit HIV-1 Tat-induced cytokine release in human monocytes, suggesting its potential utility in treating HIV-associated neurocognitive disorders (HAND) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNFα release
NeuroprotectionProtection against neuronal degeneration
Cytokine modulationInhibition of cytokine release in monocytes

Detailed Findings

A study published in the Journal of Biological Chemistry highlights the efficacy of compound A in preclinical models of HAND. The compound was found to penetrate the blood-brain barrier effectively and exhibited minimal interference with key human cytochrome P450 enzymes . This characteristic is crucial for developing therapeutic agents intended for chronic conditions affecting the central nervous system.

In another investigation focusing on neuroprotection, it was noted that compound A's inhibition of MLK3 and JNK pathways led to significant reductions in apoptosis markers in neuronal cell lines exposed to neurotoxic agents . These findings suggest that compound A could serve as a lead candidate for further development in neuroprotective therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.